

Fmoc-Asp-ODmb molecular weight and formula

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Compound of Interest		
Compound Name:	Fmoc-Asp-ODmb	
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In-Depth Technical Guide to Fmoc-Asp-ODmb

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis applications, and key experimental protocols for N α -Fmoc-L-aspartic acid α -(2,4-dimethoxybenzyl) ester (**Fmoc-Asp-ODmb**), a critical building block in advanced peptide synthesis.

Core Properties of Fmoc-Asp-ODmb

Fmoc-Asp-ODmb is a specialized amino acid derivative designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). Its structure incorporates two key protecting groups that enable orthogonal synthesis strategies, which are essential for the creation of complex peptides, such as those with cyclic or other side-chain modifications.

Data Presentation: Quantitative and Physicochemical Data



Property	Value	Reference
Molecular Formula	C28H27NO8	[1][2]
Molecular Weight	505.52 g/mol	[1][2]
CAS Number	155866-25-4	
Appearance	White to off-white powder	_
Purity (Typical)	≥98%	-
Solubility	Soluble in DMF, DCM, NMP	_

The Principle of Orthogonal Protection

The utility of **Fmoc-Asp-ODmb** lies in its orthogonal protecting group strategy. The two protecting groups, Fmoc and ODmb, can be removed under distinct chemical conditions, allowing for selective deprotection at different stages of the peptide synthesis.

- Fmoc (9-Fluorenylmethoxycarbonyl) Group: This group protects the α-amino group of the aspartic acid. It is base-labile and is typically removed using a solution of 20% piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This deprotection is performed at each cycle of peptide chain elongation.
- ODmb (2,4-Dimethoxybenzyl) Group: This group protects the β-carboxyl group of the aspartic acid side chain. It is labile to mild acidic conditions, typically a solution of 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This mild acid treatment does not cleave the peptide from most resins or remove other common acid-labile side-chain protecting groups like tert-butyl (tBu) or Boc (tert-butoxycarbonyl).

This orthogonality is particularly advantageous for the on-resin synthesis of cyclic peptides, where a side-chain carboxyl group must be deprotected to form a lactam bridge with a side-chain amino group (e.g., from lysine) while the peptide remains attached to the solid support.

Experimental Protocols

The following protocols provide a general framework for the use of **Fmoc-Asp-ODmb** in the synthesis of a lactam-bridged cyclic peptide. Note: These are generalized protocols and may



require optimization based on the specific peptide sequence and resin.

General Solid-Phase Peptide Synthesis (SPPS) and Coupling of Fmoc-Asp-ODmb

This protocol outlines the standard steps for elongating a peptide chain on a solid support and incorporating the **Fmoc-Asp-ODmb** residue.

Materials:

- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-protected amino acids (including Fmoc-Asp-ODmb and Fmoc-Lys(Boc)-OH)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Coupling Reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
 - HOBt (Hydroxybenzotriazole)
 - DIPEA (N,N-Diisopropylethylamine)

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5 minutes.

 Drain and repeat with fresh deprotection solution for 15-20 minutes.
- Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and by-products.



- · Coupling:
 - In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction vessel for 1-2 hours.
- Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).
- Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.
- Chain Elongation: Repeat steps 2-6 for each amino acid in the peptide sequence, using **Fmoc-Asp-ODmb** and Fmoc-Lys(Boc)-OH at the appropriate positions.

Selective On-Resin Deprotection of the ODmb Group

This protocol describes the selective removal of the ODmb protecting group from the aspartic acid side chain.

Materials:

- Peptide-resin containing the Fmoc-Asp-ODmb residue
- ODmb Cleavage Solution: 1% (v/v) TFA in DCM
- DCM
- DMF
- DIPEA

Procedure:

Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is protected.
 Wash the resin with DCM (5-7 times).



- ODmb Cleavage: Add the ODmb cleavage solution to the resin and agitate for 2 minutes.
 Drain the solution. Repeat this step 5-7 times.
- Washing and Neutralization:
 - Wash the resin thoroughly with DCM (5-7 times).
 - Wash with a 5% DIPEA solution in DMF (2 times for 5 minutes each) to neutralize the resin.
 - Wash the resin with DMF (5-7 times) and DCM (3 times).

On-Resin Lactam Bridge Formation

This protocol details the formation of a cyclic peptide through an amide bond between the deprotected aspartic acid side chain and a deprotected lysine side chain. This assumes the corresponding lysine side-chain protecting group (e.g., Alloc or Mtt) has also been selectively removed.

Materials:

- Peptide-resin with deprotected Asp and Lys side chains
- · Cyclization Reagents:
 - PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
 - DIPEA
- DMF

Procedure:

- Resin Preparation: Swell the peptide-resin in DMF.
- · Cyclization:



- Add PyBOP or HATU (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
- Agitate the reaction at room temperature. Monitor the reaction progress over several hours (e.g., 4-24 hours) by taking small resin samples for cleavage and LC-MS analysis.
- Washing: Once cyclization is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Final Cleavage and Purification

This protocol describes the cleavage of the final cyclic peptide from the resin and the removal of any remaining side-chain protecting groups.

Materials:

- Cyclized peptide-resin
- Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether

Procedure:

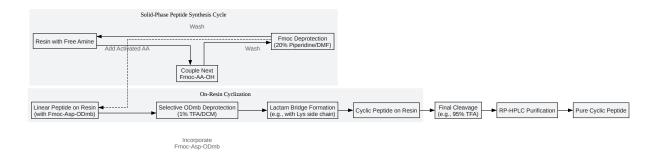
- Final Fmoc Deprotection: If the N-terminal Fmoc group is still present, deprotect it using the standard 20% piperidine in DMF protocol.
- Resin Preparation: Wash the resin with DCM and dry under vacuum.
- Cleavage: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
- Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).



 Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.

Visualization of the Workflow

The following diagrams illustrate the key logical and experimental workflows involving **Fmoc-Asp-ODmb**.



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Caption: General workflow for SPPS and on-resin cyclization using Fmoc-Asp-ODmb.

Caption: Orthogonal deprotection strategy of Fmoc-Asp-ODmb.

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